(2-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-2-oxoethoxy)acetic acid
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Overview
Description
(2-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-2-oxoethoxy)acetic acid: is a complex organic compound featuring a benzothiazole moiety Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer activities .
Medicine: The compound’s benzothiazole moiety is known for its pharmacological properties, making it a candidate for drug development, especially in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials with specific functional properties .
Mechanism of Action
The mechanism of action of (2-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential .
Comparison with Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole Sulfonamides: These derivatives are known for their enzyme inhibitory activities and are used in medicinal chemistry.
Uniqueness: What sets (2-{[4-(1,3-Benzothiazol-2-yl)phenyl]amino}-2-oxoethoxy)acetic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxoethoxyacetic acid moiety enhances its solubility and potential for drug development .
Properties
Molecular Formula |
C17H14N2O4S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[2-[4-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C17H14N2O4S/c20-15(9-23-10-16(21)22)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)24-17/h1-8H,9-10H2,(H,18,20)(H,21,22) |
InChI Key |
MAIKOKPHVIAIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COCC(=O)O |
Origin of Product |
United States |
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